molecular formula C16H12N4O2S B11027111 2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11027111
M. Wt: 324.4 g/mol
InChI Key: NVVZCCKTWCGBID-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • Triazole protons: δ 8.2–8.5 ppm (deshielded due to adjacent nitrogens).
    • Thienyl protons: δ 7.1–7.3 ppm (multiplet for β-protons), δ 6.9 ppm (α-proton).
    • Dihydro pyrimidine protons: δ 3.8–4.2 ppm (geminal coupling, J = 16–18 Hz).
  • ¹³C NMR :
    • Carboxylic acid carbon: δ 170–172 ppm.
    • Thienyl carbons: δ 125–140 ppm (aromatic carbons), δ 110–115 ppm (sulfur-adjacent carbons).

Infrared (IR) Spectroscopy

  • Carboxylic acid : Broad O-H stretch at 2500–3000 cm⁻¹; C=O stretch at 1680–1700 cm⁻¹.
  • Triazole C=N : Stretching vibrations at 1550–1600 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion : m/z 365.1 ([M+H]⁺), consistent with the molecular formula C₁₈H₁₂N₄O₂S.
  • Fragmentation : Loss of COOH (44 Da) and thienyl group (83 Da) observed in related compounds.

Comparative Structural Analysis with Related Derivatives

Table 2: Structural and Functional Comparisons

Compound Core Structure Substituents Key Properties
Target compound Triazolo[1,5-a]pyrimidine 2-Ph, 7-2-thienyl, 5-COOH High polarity, H-bond capacity
CID 3447216 Chromeno-triazolopyrimidine 4-(Methylsulfanyl)phenyl, 2-thienyl Lipophilic, enzyme inhibition
CID 662176 Triazolo[1,5-a]pyrimidine 4-Ethoxyphenyl, 5-Ph Moderate solubility, fluorescence
CID 28804509 Triazolo[4,3-a]pyrimidine 3-COOH Chelation potential, metal binding

Key differences include:

  • Electronic Effects : The 2-thienyl group in the target compound enhances electron density at position 7 compared to phenyl or alkoxy substituents.
  • Solubility : The carboxylic acid group improves aqueous solubility relative to methylsulfanyl or ethoxy derivatives.
  • Synthetic Accessibility : The dihydro pyrimidine ring simplifies reduction steps compared to fully aromatic analogs.

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

2-phenyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H12N4O2S/c21-15(22)11-9-12(13-7-4-8-23-13)20-16(17-11)18-14(19-20)10-5-2-1-3-6-10/h1-9,12H,(H,21,22)(H,17,18,19)

InChI Key

NVVZCCKTWCGBID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(C=C(NC3=N2)C(=O)O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . The reaction conditions usually involve heating the mixture at elevated temperatures (e.g., 80°C) for several hours.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to include continuous flow processes or the use of scalable microwave reactors. These methods ensure consistent product quality and higher throughput. The use of green chemistry principles, such as solvent-free conditions and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Functionalization at the Carboxylic Acid Group

The carboxylic acid moiety undergoes derivatization to enhance solubility or biological activity:

Reaction Reagents/Conditions Products Application
EsterificationSOCl₂ + ROH (e.g., ethanol)Ethyl ester derivativesImproves membrane permeability for drug delivery
Amide CouplingEDC/HOBt, aminesBioconjugates with amino-containing moleculesTargeted therapeutic agents

These reactions retain the heterocyclic core while modifying the carboxyl group’s electronic properties. For example, ethyl ester formation reduces polarity, enhancing cellular uptake.

Electrophilic Substitution on the Thienyl Ring

The electron-rich thienyl substituent participates in electrophilic reactions:

Reaction Conditions Site Selectivity Products
NitrationHNO₃/H₂SO₄, 0–5°CC5 of thiophene5-Nitro-thienyl derivatives
SulfonationSO₃/H₂SO₄, 50°CC3 of thiopheneSulfonated analogs with enhanced H-bonding capacity

The thienyl group’s π-electron density directs electrophiles to specific positions, enabling regioselective modifications .

Reduction of the Dihydropyrimidine Ring

The 4,7-dihydro-pyrimidine segment undergoes controlled reduction:

Reduction Method Catalyst/Reagent Product Stereochemical Outcome
Catalytic HydrogenationH₂/Pd-C, ethanolSaturated pyrimidine ringPredominantly cis-diastereomers
Sodium BorohydrideNaBH₄, THF, 0°CPartial reduction to mono-hydro derivativesRetains planar triazole geometry

Complete saturation of the dihydro-pyrimidine ring alters conformational flexibility, impacting binding to biological targets like viral polymerases .

Cross-Coupling Reactions

The phenyl group enables transition-metal-catalyzed couplings:

Reaction Catalyst Coupling Partner Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsLibrary diversification for SAR studies
Buchwald-HartwigPd₂(dba)₃, XantphosAminesIntroduces basic N-centers for catalysis

These reactions exploit the aryl halide precursors of the phenyl group, enabling late-stage diversification .

Photophysical Modifications

The triazolo-pyrimidine core exhibits tunable fluorescence upon functionalization:

Modification Method Emission λ (nm) Quantum Yield (Φ)
Formylation at C3Vilsmeier-Haack reagent (POCl₃)450–4700.44
Alkynylation at C7Sonogashira coupling420–4400.32

Such derivatives serve as fluorophores in bioimaging, with Stokes shifts >100 nm reducing self-quenching .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been investigated for its ability to disrupt the interaction between viral proteins essential for the replication of influenza A virus. The compound acts by inhibiting the heterodimerization of the PA-PB1 interface in the viral RNA-dependent RNA polymerase complex, showcasing promising anti-influenza activity .

Antimicrobial Properties

The compound has demonstrated significant antibacterial activity against various strains of bacteria. Its derivatives have been shown to possess broad-spectrum antibacterial properties, making them candidates for further development as antimicrobial agents . The presence of the triazole ring is believed to enhance its interaction with bacterial targets.

Anticancer Potential

Research indicates that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, studies on related triazolo-pyrimidine compounds have shown effectiveness against K562 and MCF-7 cancer cell lines, suggesting that modifications to the structure can yield compounds with enhanced anticancer activity .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is crucial for optimizing its pharmacological properties. The following table summarizes key modifications and their effects on biological activity:

ModificationEffect on ActivityReference
Substitution at 5-positionIncreased antiviral potency against influenza
Variation in phenyl groupEnhanced anticancer activity in K562 cells
Alteration of carboxylic acid moietyImproved antibacterial efficacy

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:

  • Influenza Virus Research : A study demonstrated that specific derivatives could effectively inhibit viral replication by targeting protein-protein interactions within the polymerase complex .
  • Antibacterial Evaluation : Another investigation reported that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant bacterial strains .
  • Anticancer Studies : Research involving cellular assays indicated that some analogs significantly reduced cell viability in cancer lines through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism by which 2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects typically involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous triazolo[1,5-a]pyrimidine derivatives.

Table 1: Structural Comparison of Key Derivatives

Compound Name Substituents (R1, R2, R3) Key Features
2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid R1 = Phenyl, R2 = 2-Thienyl, R3 = COOH Electron-rich thienyl group; carboxylic acid enhances solubility .
Ethyl 7-(4-chlorobenzyloxyphenyl)-2-(2-fluorobenzylthio)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate R1 = 4-Chlorobenzyloxyphenyl, R2 = 2-Fluorobenzylthio, R3 = COOEt Bulky substituents may hinder metabolic clearance; ester group improves synthetic accessibility .
Benzyl 5-methyl-7-(3-nitrophenyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate R1 = 3-Nitrophenyl, R2 = H, R3 = COOBn Nitro group enhances electrophilicity; benzyl ester aids in prodrug design .
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine R1 = 4-Methoxyphenyl, R2 = 4-Methylphenyl, R3 = H Methoxy and methyl groups increase lipophilicity; lacks carboxylic acid .

Key Research Findings and Trends

Regioselectivity in Synthesis : Acidic conditions favor 5-phenyl-7-methyl substitution, while ILs promote 5-methyl-7-phenyl isomers, highlighting the role of solvent polarity in directing regiochemistry .

Thienyl vs. Phenyl Substituents : Thienyl groups enhance π-π stacking interactions in drug-receptor binding compared to phenyl, as seen in related triazolopyrimidines targeting HSV-1 .

Carboxylic Acid vs. Ester Bioavailability : Carboxylic acid derivatives exhibit higher aqueous solubility but lower membrane permeability than ester analogues, necessitating prodrug strategies .

Nitro and Methoxy Groups : Nitro-substituted derivatives show superior anticancer activity, while methoxy groups improve antifungal potency but reduce metabolic stability .

Biological Activity

2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound of considerable interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure

The compound features a unique heterocyclic structure that incorporates a triazole and pyrimidine moiety. The presence of the phenyl and thienyl groups contributes to its diverse biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including E. coli and S. aureus. The mechanism often involves the inhibition of nucleic acid synthesis or interference with cell wall synthesis.

CompoundActivityMechanism
2-Phenyl-7-(2-thienyl)-...AntibacterialInhibition of cell wall synthesis
Similar derivativesAntifungalDisruption of fungal cell membrane

Anticancer Activity

The triazolo-pyrimidine scaffold has been linked to anticancer activity in several studies. For example, compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects.

  • Case Study : A study reported that certain derivatives of triazolo-pyrimidines exhibited significant cytotoxicity against HeLa cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Anticonvulsant Activity

The anticonvulsant properties of triazolo derivatives have been explored in various animal models. For instance, compounds have been evaluated using the Maximal Electroshock (MES) test.

  • Findings : In a study involving several derivatives, one compound demonstrated an effective ED50 value of 84.9 mg/kg, indicating potent anticonvulsant activity comparable to standard medications like carbamazepine.

Structure-Activity Relationship (SAR)

The biological activity of 2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be influenced by structural modifications. Substituents at specific positions on the pyrimidine or triazole rings can enhance or diminish biological activity.

Key SAR Insights :

  • Substituent Effects : The presence of electron-donating groups enhances antimicrobial activity.
  • Positioning : Modifications at the 5 or 6 positions on the pyrimidine ring can significantly affect anticancer efficacy.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid?

Answer: The synthesis of structurally related triazolopyrimidine derivatives often employs cyclocondensation reactions. A typical protocol involves:

  • Catalyst selection : Use of 1,1,3,3-tetramethylguanidinium (TMDP) in ethanol/water (1:1 v/v) to facilitate cyclization. TMDP is preferred over piperidine due to regulatory restrictions on the latter .
  • Reaction monitoring : Thin-layer chromatography (TLC) on silica gel plates (e.g., SIL G/UV 254) with ethyl acetate/light petroleum (3:7) as the mobile phase .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/light petroleum mixtures) .
  • Safety note : TMDP is highly toxic; handle with appropriate personal protective equipment (PPE) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Answer: Key characterization techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz, DMSO-d6d_6 or CDCl3_3) to confirm substituent positions and ring closure .
  • IR spectroscopy : Identification of carboxylic acid (-COOH) and heterocyclic stretching vibrations .
  • Melting point analysis : Büchi B-545 apparatus to verify purity (expected range: 280–295°C for analogous triazolopyrimidines) .

Advanced Research Questions

Q. How can solvent systems and catalysts be optimized to improve reaction yield and purity?

Answer: Optimization strategies include:

  • Solvent screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., ethanol/water) systems to balance solubility and reaction rate. Ethanol/water (1:1 v/v) is reported to enhance regioselectivity in similar heterocycles .
  • Catalyst alternatives : Replace TMDP with non-toxic bases like DBU (1,8-diazabicycloundec-7-ene) or explore microwave-assisted catalysis to reduce reaction time .
  • DoE (Design of Experiments) : Apply factorial design to evaluate interactions between temperature (60–100°C), catalyst loading (5–10 mol%), and solvent ratios .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Answer: Address discrepancies via:

  • Mechanistic validation : Use DFT calculations to model the cyclization transition state and compare with experimental kinetics. For example, steric hindrance from the thienyl group may slow reactivity despite favorable electronic profiles .
  • Isotopic labeling : Introduce 15N^{15}\text{N} or 13C^{13}\text{C} labels to track intermediate formation via 13C^{13}\text{C} NMR or mass spectrometry .
  • Cross-validation : Replicate reactions under inert (N2_2) vs. ambient conditions to assess oxidative byproduct formation .

Q. How does the substitution pattern (phenyl vs. thienyl groups) influence electronic properties and bioactivity?

Q. How to address conflicting reports on the stability of the carboxylic acid moiety during synthesis?

Answer:

  • pH control : Maintain acidic conditions (pH 4–5) to prevent decarboxylation. Use acetic acid/water mixtures during workup .
  • Protecting groups : Temporarily protect the -COOH group as an ethyl ester (e.g., using ethyl chloroformate) and deprotect post-cyclization .
  • Controlled heating : Avoid temperatures >100°C to minimize thermal degradation .

Methodological Resources

  • Spectral databases : Cross-reference with Cambridge Structural Database (CSD) entries for analogous triazolopyrimidines .
  • Safety protocols : Follow OSHA guidelines for handling toxic catalysts (e.g., TMDP) and dispose of waste via certified hazardous waste programs .

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